3-Acetyl-5-nitrobenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

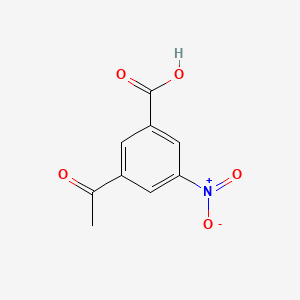

“3-Acetyl-5-nitrobenzoic acid” is a chemical compound with the molecular formula C9H7NO5 . It has a molecular weight of 209.16 . This compound is used for research and development purposes .

Synthesis Analysis

While specific synthesis methods for “3-Acetyl-5-nitrobenzoic acid” were not found in the search results, nitro compounds can generally be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .

Molecular Structure Analysis

The molecular structure of “3-Acetyl-5-nitrobenzoic acid” consists of 9 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms . The exact 3D structure can be viewed using specific software .

科学的研究の応用

Nitrile Biocatalysis

Nitrilases, which are derived from bacteria, filamentous fungi, yeasts, and plants, have drawn considerable attention due to their application in nitrile degradation as prominent biocatalysts . Some nitrilases are used commercially for carboxylic acids production, waste treatment, and surface modification . 3-Acetyl-5-nitrobenzoic acid could potentially be used in these processes.

Inhibitor Study

Thiol-binding reagents, such as 5, 5-dithio-bis (2-nitrobenzoic acid), have been proven strong inhibitors of nitrilase activity . 3-Acetyl-5-nitrobenzoic acid, due to its similar structure, could potentially be used in similar studies.

Acetyltransferase Activity Measurement

A method has been described to quantitatively measure in vitro acetylation activity of not only N-terminal acetyltransferase (NAT) enzymes, but acetyltransferases using acetyl-coenzyme A as an acetyl donor in general . Given its acetyl group, 3-Acetyl-5-nitrobenzoic acid could potentially be used in these measurements.

Chemical Synthesis

Various derivatives of nitrobenzoic acid are available for scientific research . These include compounds with additional functional groups such as hydroxy, amino, bromomethyl, chloro, fluoro, methoxy, methylsulfonyloxy, butoxy, hexadecyloxy, dimethylamino, ethoxy, hexadecylsulfonyl, methylsulfonyl, methylthio, and more . 3-Acetyl-5-nitrobenzoic acid could potentially be used as a starting material for the synthesis of these and other derivatives.

Safety and Hazards

When handling “3-Acetyl-5-nitrobenzoic acid”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured . In case of accidental ingestion or contact, immediate medical attention is advised .

作用機序

Nitro Compounds

Nitro compounds are a significant class of organic compounds where a nitrogen atom is bonded to an oxygen atom by a single bond and the oxygen atom is bonded to another oxygen atom by a double bond. The nitro group is a powerful electron-withdrawing group, making the carbon atom to which it is bonded highly susceptible to nucleophilic attack .

Benzoic Acid Derivatives

Benzoic acid derivatives are commonly used in the synthesis of a wide variety of substances. The carboxyl group (COOH) in benzoic acid participates in hydrogen bonding, and the ring structure is resistant to reactions that would break the ring. The chemistry of benzoic acid is dominated by the carboxyl group, and the ring provides a stable structure .

特性

IUPAC Name |

3-acetyl-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO5/c1-5(11)6-2-7(9(12)13)4-8(3-6)10(14)15/h2-4H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJPFKIQNBJVASL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590752 |

Source

|

| Record name | 3-Acetyl-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetyl-5-nitrobenzoic acid | |

CAS RN |

717-75-9 |

Source

|

| Record name | 3-Acetyl-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[2-(2,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1341715.png)

![3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1341728.png)